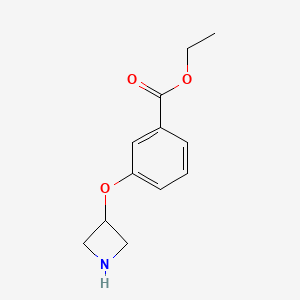

Ethyl 3-(3-azetidinyloxy)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

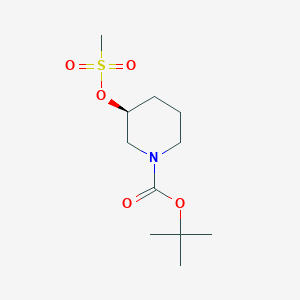

The synthesis of azetidine derivatives can be complex due to the strain of the four-membered ring and the need for stereoselectivity. Paper describes a short, stereoselective synthesis of an acetoxy azetidinone, which is a key intermediate for the preparation of carbapenem antibiotics. The synthesis is achieved in seven steps with an overall yield of 32.8% from an inexpensive starting material, (R) ethyl 3-hydroxybutanoate. This demonstrates the potential for efficient synthesis of azetidine-containing compounds, which could be applied to the synthesis of Ethyl 3-(3-azetidinyloxy)benzoate.

Molecular Structure Analysis

The molecular structure of azetidine derivatives is characterized by the presence of a strained four-membered ring that can influence the reactivity and stereochemistry of the compound. The synthesis methods described in the papers suggest that the stereochemistry of the azetidine ring is an important consideration, as it can affect the biological activity of the final product. The precise molecular structure of this compound would likely involve an azetidine ring attached to a benzoate ester via an ether linkage.

Chemical Reactions Analysis

Azetidine derivatives can participate in various chemical reactions, including cycloadditions, as described in paper . The Diels-Alder reactions of ethyl (E)-3-(1,3-benzothiazol-2-yl)-3-cyanopropenoate, a 1-aza-1,3-butadiene, result in high yields and selectivities under mild conditions. This suggests that this compound could also undergo cycloaddition reactions, potentially leading to the formation of complex polycyclic structures. Additionally, paper discusses the synthesis of azetidine derivatives through ring closure and [2+2] cycloaddition reactions, indicating the versatility of azetidine derivatives in chemical synthesis.

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not directly reported in the provided papers, we can infer that the compound would exhibit properties typical of azetidine derivatives and esters. These might include a relatively high boiling point due to the presence of the benzoate ester, and potentially increased reactivity due to the strain in the azetidine ring. The solubility of the compound would depend on the nature of the substituents and the overall polarity of the molecule.

Wissenschaftliche Forschungsanwendungen

Anti-Juvenile Hormone Activity

Ethyl 3-(3-azetidinyloxy)benzoate and its derivatives have been extensively studied for their anti-juvenile hormone (anti-JH) activities. This property is significant in inducing precocious metamorphosis in insect larvae, such as the silkworm Bombyx mori. These compounds can trigger JH-deficiency symptoms like black pigmentation of the larval cuticle and early metamorphosis. Some specific compounds, like ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate, have shown potent anti-JH activity, which can be counteracted by methoprene, a JH agonist (Ishiguro et al., 2003), (Fujita et al., 2005), (Kaneko et al., 2011).

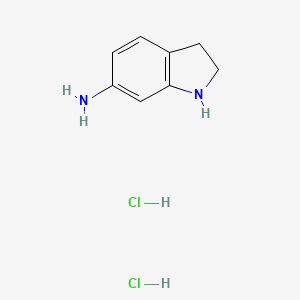

Synthesis and Biological Activity

The synthesis and biological activities of various derivatives of this compound have been explored. These studies include the synthesis of novel compounds and their subsequent testing for biological activities like anti-platelet or anti-cancer properties. For instance, ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate and its derivatives have been identified for potential therapeutic applications (Chen et al., 2008).

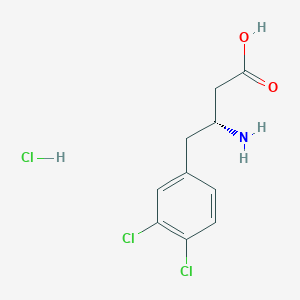

Anticoagulant and Antibacterial Effects

Some derivatives of this compound have been found to have significant anticoagulant effects. For example, [Ethyl p-(6-guanidinohexanoyloxy) benzoate]methanesulfonate has been shown to inhibit thrombin and factor Xa, contributing to its anticoagulant properties (Ohno et al., 1980). Additionally, some compounds exhibit antibacterial activities against various pathogens, highlighting their potential in treating bacterial infections (Wang et al., 2017).

Gastroprotective Activity

Ethyl 4-[(3,5-di-tert-butyl-2-hydroxybenzylidene)amino]benzoate, a derivative, has shown gastroprotective effects against ethanol-induced gastric mucosal ulcer in rats. This compound's effect could be attributed to its antioxidant activity and its ability to increase gastric wall mucus, indicating its potential in treating gastric ulcers (Halabi et al., 2014).

Safety and Hazards

Eigenschaften

IUPAC Name |

ethyl 3-(azetidin-3-yloxy)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-2-15-12(14)9-4-3-5-10(6-9)16-11-7-13-8-11/h3-6,11,13H,2,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOLTXVDNKAPAAQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)OC2CNC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(Sec-butoxy)phenyl]methanamine hydrochloride](/img/structure/B1326272.png)

![(E)-(4R,9aS)-7-[3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzylidene]-4-(3,4,5-trifluorophenyl)hexahydropyrido[2,1-c][1,4]oxazin-6-one](/img/structure/B1326275.png)

![Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B1326294.png)